N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of an oxadiazole ring, a pyridyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile oxide.
Introduction of the pyridyl group: This step often involves a nucleophilic substitution reaction where a pyridyl thiol reacts with an appropriate electrophile.
Acetamide formation: The final step involves the acylation of the amine group on the oxadiazole ring with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(3-CYANO-4-METHYL-2-PYRIDYL)SULFANYL]ACETAMIDE
- N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPIONAMIDE
Uniqueness
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Properties
Molecular Formula |
C12H12N6O2S |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H12N6O2S/c1-6-3-7(2)15-12(8(6)4-13)21-5-9(19)16-11-10(14)17-20-18-11/h3H,5H2,1-2H3,(H2,14,17)(H,16,18,19) |
InChI Key |
ADGKBWPDSDKNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NON=C2N)C |
solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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